Propyl 4-[(methylsulfonyl)amino]benzoate
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Overview
Description
Propyl 4-[(methylsulfonyl)amino]benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a propyl ester group attached to a benzoic acid moiety, which is further substituted with a methylsulfonylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propyl 4-[(methylsulfonyl)amino]benzoate typically involves the esterification of 4-[(methylsulfonyl)amino]benzoic acid with propanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The general reaction scheme is as follows:
Esterification Reaction:
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Propyl 4-[(methylsulfonyl)amino]benzoate can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The benzoate moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Electrophilic reagents like bromine or nitric acid can be used under controlled conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Propyl 4-[(methylsulfonyl)amino]benzyl alcohol.
Substitution: Halogenated or nitrated benzoate derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Propyl 4-[(methylsulfonyl)amino]benzoate involves its interaction with specific molecular targets. The methylsulfonylamino group can form hydrogen bonds and other interactions with biological macromolecules, influencing their function. The ester group may also play a role in modulating the compound’s bioavailability and metabolic stability.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-[(methylsulfonyl)amino]benzoate
- Ethyl 4-[(methylsulfonyl)amino]benzoate
- Butyl 4-[(methylsulfonyl)amino]benzoate
Uniqueness
Propyl 4-[(methylsulfonyl)amino]benzoate is unique due to its specific ester group, which can influence its physical and chemical properties. Compared to its methyl, ethyl, and butyl analogs, the propyl ester may offer a balance between hydrophobicity and steric effects, making it suitable for specific applications.
Properties
Molecular Formula |
C11H15NO4S |
---|---|
Molecular Weight |
257.31 g/mol |
IUPAC Name |
propyl 4-(methanesulfonamido)benzoate |
InChI |
InChI=1S/C11H15NO4S/c1-3-8-16-11(13)9-4-6-10(7-5-9)12-17(2,14)15/h4-7,12H,3,8H2,1-2H3 |
InChI Key |
UPQOTMBNARXGOH-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)C1=CC=C(C=C1)NS(=O)(=O)C |
Origin of Product |
United States |
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